Cas no 2227773-13-7 (rac-(1R,2S)-2-(2-phenylpropan-2-yl)cyclopropan-1-amine)
rac-(1R,2S)-2-(2-phenylpropan-2-yl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2S)-2-(2-phenylpropan-2-yl)cyclopropan-1-amine
- 2227773-13-7
- EN300-1877814
-
- Inchi: 1S/C12H17N/c1-12(2,10-8-11(10)13)9-6-4-3-5-7-9/h3-7,10-11H,8,13H2,1-2H3/t10-,11-/m1/s1
- InChI Key: DYDJALRZCFWYKR-GHMZBOCLSA-N
- SMILES: N[C@@H]1C[C@H]1C(C1C=CC=CC=1)(C)C
Computed Properties
- Exact Mass: 175.136099547g/mol
- Monoisotopic Mass: 175.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 26Ų
rac-(1R,2S)-2-(2-phenylpropan-2-yl)cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1877814-0.05g |
rac-(1R,2S)-2-(2-phenylpropan-2-yl)cyclopropan-1-amine |
2227773-13-7 | 0.05g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1877814-0.1g |
rac-(1R,2S)-2-(2-phenylpropan-2-yl)cyclopropan-1-amine |
2227773-13-7 | 0.1g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1877814-0.25g |
rac-(1R,2S)-2-(2-phenylpropan-2-yl)cyclopropan-1-amine |
2227773-13-7 | 0.25g |
$1235.0 | 2023-09-18 | ||
| Enamine | EN300-1877814-0.5g |
rac-(1R,2S)-2-(2-phenylpropan-2-yl)cyclopropan-1-amine |
2227773-13-7 | 0.5g |
$1289.0 | 2023-09-18 | ||
| Enamine | EN300-1877814-1.0g |
rac-(1R,2S)-2-(2-phenylpropan-2-yl)cyclopropan-1-amine |
2227773-13-7 | 1g |
$1343.0 | 2023-06-01 | ||
| Enamine | EN300-1877814-2.5g |
rac-(1R,2S)-2-(2-phenylpropan-2-yl)cyclopropan-1-amine |
2227773-13-7 | 2.5g |
$2631.0 | 2023-09-18 | ||
| Enamine | EN300-1877814-5.0g |
rac-(1R,2S)-2-(2-phenylpropan-2-yl)cyclopropan-1-amine |
2227773-13-7 | 5g |
$3894.0 | 2023-06-01 | ||
| Enamine | EN300-1877814-10.0g |
rac-(1R,2S)-2-(2-phenylpropan-2-yl)cyclopropan-1-amine |
2227773-13-7 | 10g |
$5774.0 | 2023-06-01 | ||
| Enamine | EN300-1877814-1g |
rac-(1R,2S)-2-(2-phenylpropan-2-yl)cyclopropan-1-amine |
2227773-13-7 | 1g |
$1343.0 | 2023-09-18 | ||
| Enamine | EN300-1877814-5g |
rac-(1R,2S)-2-(2-phenylpropan-2-yl)cyclopropan-1-amine |
2227773-13-7 | 5g |
$3894.0 | 2023-09-18 |
rac-(1R,2S)-2-(2-phenylpropan-2-yl)cyclopropan-1-amine Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on rac-(1R,2S)-2-(2-phenylpropan-2-yl)cyclopropan-1-amine
Introduction to Rac-(1R,2S)-2-(2-phenylpropan-2-yl)cyclopropan-1-amine (CAS No. 2227773-13-7)
Rac-(1R,2S)-2-(2-phenylpropan-2-yl)cyclopropan-1-amine, a compound with the chemical identifier CAS No. 2227773-13-7, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex stereochemical configuration, has garnered considerable attention due to its potential applications in drug development and medicinal research.
The structural motif of Rac-(1R,2S)-2-(2-phenylpropan-2-yl)cyclopropan-1-amine consists of a cyclopropane ring substituted with an amine group and an isopropylphenyl side chain. This unique arrangement imparts distinct physicochemical properties, making it a promising candidate for various biochemical interactions. The cyclopropane ring, known for its rigidity, can serve as a scaffold for designing molecules with specific binding affinities.
In recent years, there has been a surge in research focusing on the development of novel pharmacophores that can modulate biological pathways effectively. The stereochemistry of Rac-(1R,2S)-2-(2-phenylpropan-2-yl)cyclopropan-1-amine is particularly noteworthy, as the (1R,2S) configuration suggests a potential for selective binding to biological targets. This stereochemical purity is crucial for ensuring the efficacy and safety of pharmaceutical compounds.
One of the most compelling aspects of this compound is its potential role in the development of next-generation therapeutics. The phenylpropan-2-yl group introduces hydrophobic interactions, which can enhance membrane permeability and improve oral bioavailability. These properties are essential for designing drugs that can efficiently reach their target sites within the body.
Recent studies have highlighted the importance of cyclopropane derivatives in medicinal chemistry. The rigid structure of the cyclopropane ring can mimic natural product scaffolds, providing a basis for designing molecules with enhanced binding affinity and selectivity. For instance, researchers have explored cyclopropane-containing compounds as inhibitors of enzymes involved in inflammatory pathways. The amine group in Rac-(1R,2S)-2-(2-phenylpropan-2-yl)cyclopropan-1-amine further extends its utility by allowing for hydrogen bonding interactions, which are critical for receptor binding.
The synthesis of such complex molecules requires meticulous attention to detail to ensure high enantiomeric purity. Advanced synthetic techniques, including asymmetric catalysis and chiral resolution methods, are employed to achieve the desired stereochemical configuration. These methods not only enhance the yield but also ensure that the final product meets stringent pharmaceutical standards.
In addition to its structural complexity, Rac-(1R,2S)-2-(2-phenylpropan-2-yl)cyclopropan-1-amine exhibits interesting pharmacological properties. Preliminary in vitro studies have demonstrated its potential as a modulator of various biological pathways. For example, it has shown promise in inhibiting key enzymes involved in pain signaling and inflammation. These findings align with the growing interest in developing small-molecule inhibitors that can target multiple disease pathways simultaneously.
The pharmacokinetic profile of this compound is also an area of active investigation. Researchers are exploring how modifications to the phenylpropan-2-yl group can influence metabolic stability and distribution within the body. Understanding these parameters is crucial for optimizing drug delivery systems and improving therapeutic outcomes.
The development of novel drug candidates often involves interdisciplinary collaboration between chemists, biologists, and pharmacologists. The study of Rac-(1R,2S)-2-(2-phenylpropan-2-yl)cyclopropan-1-amine exemplifies this collaborative approach, as it combines synthetic chemistry expertise with insights from structural biology and pharmacology. Such collaborations are essential for translating laboratory discoveries into viable therapeutic options.
Looking ahead, the future prospects for Rac-(1R,2S)-2-(2-phenylpropan-2-y)cyclopropane amine (CAS No. 2227773137) appear promising. Continued research efforts are likely to uncover new applications and refine synthetic methodologies for producing this compound on an industrial scale. As our understanding of biological systems evolves, so too will our ability to design molecules that can precisely modulate disease processes.
In conclusion, Rac-(1R,2S)- () ) ) ) ) ) ) ) (CAS No. 2227773137) stands as a testament to the ingenuity and perseverance of modern pharmaceutical research. Its unique structural features and promising pharmacological properties make it a valuable asset in the quest for novel therapeutics. The ongoing exploration into its applications underscores the dynamic nature of medicinal chemistry and highlights the importance of continued innovation in this field. As research progresses, we can anticipate further advancements that will expand our understanding and utilization of this remarkable compound.
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